molecular formula C6H8N2O2 B563058 Methyl Imidazol-1-yl-acetate-d3 CAS No. 1185134-32-0

Methyl Imidazol-1-yl-acetate-d3

Cat. No.: B563058
CAS No.: 1185134-32-0
M. Wt: 143.16
InChI Key: MENQOXBTQWXPJA-UHQGOLLYSA-N
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Description

Methyl Imidazol-1-yl-acetate-d3 is a deuterated derivative of Methyl Imidazol-1-yl-acetate. This compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Imidazol-1-yl-acetate-d3 typically involves the deuteration of Methyl Imidazol-1-yl-acetate. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. The reaction conditions often include the use of deuterated solvents such as deuterated methanol or deuterated chloroform, and the reaction is carried out under an inert atmosphere to prevent the incorporation of non-deuterated hydrogen.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Methyl Imidazol-1-yl-acetate-d3 undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

Methyl Imidazol-1-yl-acetate-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a deuterated internal standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways involving imidazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the synthesis of deuterated pharmaceuticals and agrochemicals to improve their stability and efficacy.

Mechanism of Action

The mechanism of action of Methyl Imidazol-1-yl-acetate-d3 involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and act as a nucleophile in various biochemical reactions. These interactions influence the compound’s biological activity and its role in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl Imidazol-1-yl-acetate: The non-deuterated version of the compound.

    Imidazole: The parent compound with a similar heterocyclic structure.

    Methyl Imidazol-2-yl-acetate: A positional isomer with the imidazole ring attached at a different position.

Uniqueness

Methyl Imidazol-1-yl-acetate-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy. The deuterium atoms also reduce the compound’s reactivity, making it a valuable tool in studying reaction mechanisms and metabolic pathways without interference from hydrogen exchange.

Properties

IUPAC Name

methyl 2-(2,4,5-trideuterioimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3/i2D,3D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENQOXBTQWXPJA-UHQGOLLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])CC(=O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662104
Record name Methyl [(~2~H_3_)-1H-imidazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185134-32-0
Record name Methyl [(~2~H_3_)-1H-imidazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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